

Spectroscopic Profile of 2,2'-Dibromo-1,1'-binaphthyl: A Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dibromo-1,1'-binaphthyl

Cat. No.: B118463

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dibromo-1,1'-binaphthyl** (CAS No: 74866-28-7), a key intermediate in asymmetric synthesis and materials science.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular and Physical Properties

Property	Value
Chemical Formula	C ₂₀ H ₁₂ Br ₂
Molecular Weight	412.12 g/mol [1] [2]
Appearance	White to cream solid/powder [1] [3]
Melting Point	178-183 °C [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for **2,2'-Dibromo-1,1'-binaphthyl**.

¹H NMR Spectroscopic Data

Due to the complex aromatic system and atropisomerism, the proton NMR spectrum of **2,2'-Dibromo-1,1'-binaphthyl** exhibits a series of multiplets in the aromatic region.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 8.10	m	12H	Ar-H

Note: Specific peak assignments can be complex due to overlapping signals and the chiral nature of the molecule. The provided range is a general expectation for the aromatic protons.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~120 - 140	Aromatic Carbons

Note: Precise, publicly available, and fully assigned ^{13}C NMR data for **2,2'-Dibromo-1,1'-binaphthyl** is limited. The expected chemical shifts are within the general range for aromatic compounds. For comparison, the related compound 2,2'-Dibromo-1,1'-biphenyl shows signals in the 120-140 ppm range.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2'-Dibromo-1,1'-binaphthyl** is characterized by absorptions typical for aromatic C-H and C-C bonds, as well as the C-Br bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100–3000	Medium	Aromatic C-H Stretch[6]
~1600–1450	Medium-Strong	Aromatic C=C Ring Stretch[6]
~900–675	Strong	Aromatic C-H Out-of-Plane Bend[6]
Below 700	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For **2,2'-Dibromo-1,1'-binaphthyl**, the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak.

m/z	Ion	Notes
410, 412, 414	[M] ⁺	Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio). The exact mass is 409.930576 g/mol .[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2,2'-Dibromo-1,1'-binaphthyl** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
- Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[8]
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a

relaxation delay of 1-2 seconds.[7]

- ^{13}C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A larger number of scans is generally required compared to ^1H NMR, with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[7]

Infrared (IR) Spectroscopy

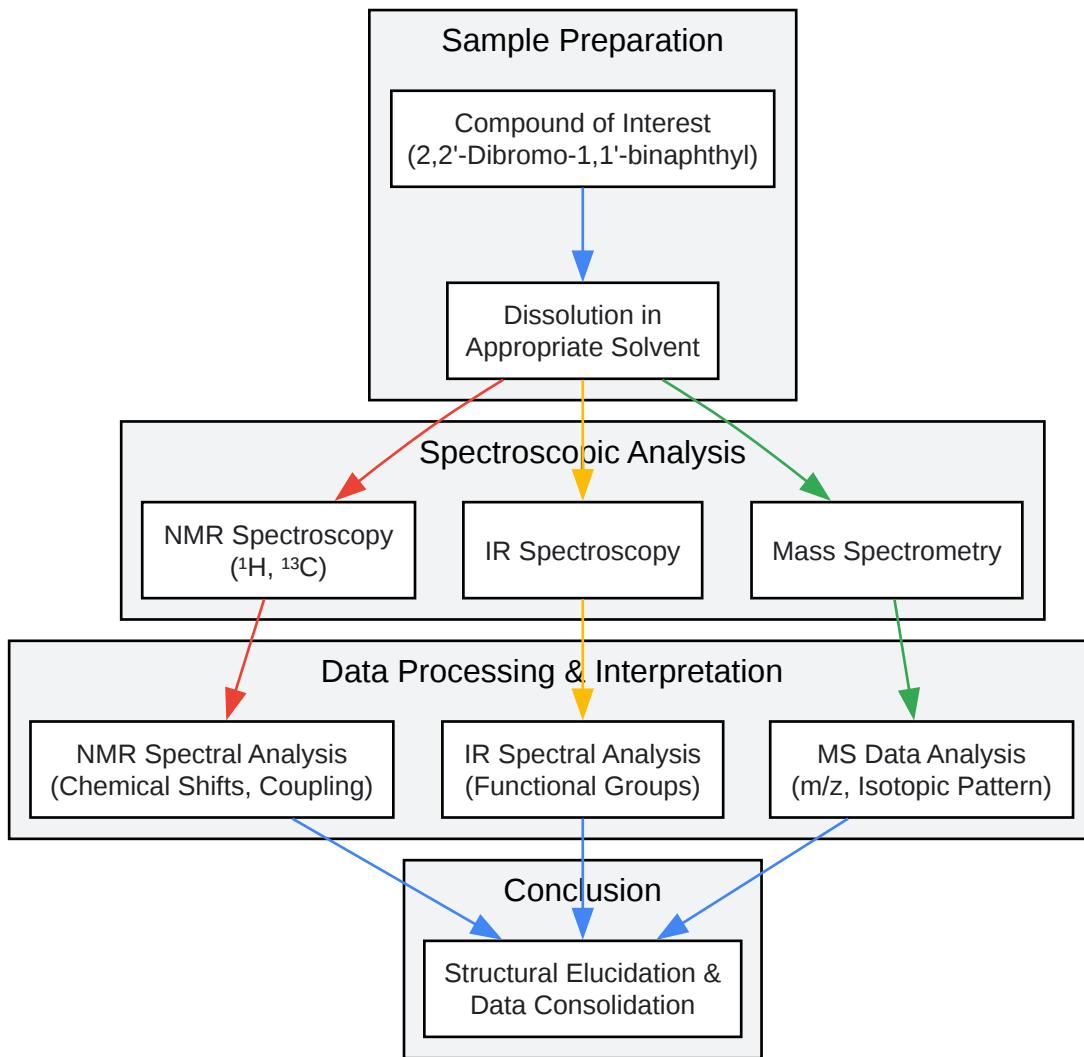
- Sample Preparation:
 - KBr Pellet: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7]
 - ATR: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.[7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]
- Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum is recorded first, and 16-32 scans are co-added to improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
- Acquisition:
 - EI: The sample is introduced into the ion source, with a standard electron energy of 70 eV. [7]
 - ESI: The sample solution is introduced into the ion source via direct infusion.[7] The spectrum is acquired over a mass range that includes the expected molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as **2,2'-Dibromo-1,1'-binaphthyl**.



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Workflow for Spectroscopic Characterization.

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